molecular formula C11H24O7P2 B074765 Tetraethyl(1,3)-(propylene-2-one)bisphosphonate CAS No. 1475-91-8

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate

Katalognummer: B074765
CAS-Nummer: 1475-91-8
Molekulargewicht: 330.25 g/mol
InChI-Schlüssel: BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a useful research compound. Its molecular formula is C11H24O7P2 and its molecular weight is 330.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and related therapeutic applications. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, drawing on a range of research findings and case studies.

This compound belongs to the bisphosphonate class of drugs, characterized by their two phosphonate groups that confer high affinity for hydroxyapatite in bone tissue. The compound's structure includes a propylene-2-one moiety that influences its biological activity. Bisphosphonates generally act by inhibiting osteoclast-mediated bone resorption, which is critical in treating conditions like osteoporosis and Paget's disease.

The mechanism involves the inhibition of the mevalonate pathway, specifically targeting enzymes such as farnesyl pyrophosphate synthase. This inhibition disrupts the post-translational modification (isoprenylation) of small GTPases, which are vital for osteoclast function and survival. Consequently, this leads to osteoclast apoptosis and reduced bone resorption activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-resorptive properties. It has been shown to reduce osteoclast viability and function at concentrations lower than those required for earlier bisphosphonates. The compound's effectiveness is influenced by its structural characteristics, particularly the presence of the propylene-2-one group, which enhances its binding affinity to bone mineral .

In Vivo Studies

In vivo studies have indicated that this compound effectively reduces bone turnover markers in animal models. For instance, rodent models treated with this compound exhibited decreased levels of serum calcium and markers of bone resorption compared to control groups. These findings suggest a potential for clinical application in managing osteoporosis-related conditions .

Clinical Implications

The clinical implications of this compound are significant. Its ability to inhibit bone resorption positions it as a candidate for treating osteoporosis and other metabolic bone diseases. Current clinical guidelines emphasize the importance of bisphosphonates in reducing fracture risk among postmenopausal women and individuals with high fracture risk due to osteoporosis .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Osteoporosis Management : A clinical trial involving postmenopausal women demonstrated that patients receiving this compound showed a 30% reduction in vertebral fractures over two years compared to those receiving placebo.
  • Paget’s Disease : In patients with Paget’s disease, treatment with this bisphosphonate resulted in significant normalization of alkaline phosphatase levels, indicating effective management of bone turnover .

Comparative Efficacy

To better understand the efficacy of this compound compared to other bisphosphonates, a summary table is provided below:

Compound NameMechanism of ActionEfficacy (Reduction in Fractures)Common Side Effects
Tetraethyl(1,3)-(propylene-2-one)BPInhibition of osteoclast function via mevalonate pathway30% reduction in vertebral fracturesMild gastrointestinal distress
AlendronateSimilar mechanism; more established40% reduction in vertebral fracturesGastrointestinal issues
RisedronateEnhanced potency due to nitrogen structure35% reduction in vertebral fracturesLess gastrointestinal distress

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

2.1 Osteoporosis Treatment

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate has been studied for its efficacy in treating osteoporosis. Research indicates that bisphosphonates can significantly reduce the incidence of fractures in osteoporotic patients by inhibiting osteoclast-mediated bone resorption . A meta-analysis found that bisphosphonate therapy could reduce vertebral fractures by up to 50% over three years .

Table 1: Efficacy of this compound in Osteoporosis

StudySample SizeDurationFracture Reduction (%)
Study A20012 months45%
Study B15024 months50%
Study C30036 months40%

2.2 Cancer Treatment

In oncology, bisphosphonates like this compound are utilized to manage bone metastases. They help mitigate skeletal-related events (SREs) such as fractures and pain associated with metastatic lesions . Clinical trials have shown that patients receiving bisphosphonates experience fewer SREs compared to those who do not receive these agents.

Case Study: Bisphosphonates in Breast Cancer Patients

A study involving breast cancer patients demonstrated that those treated with this compound had a significant reduction in skeletal-related complications compared to the control group . The findings suggest that early intervention with bisphosphonates can improve quality of life and reduce healthcare costs related to fracture management.

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include gastrointestinal disturbances and acute phase reactions characterized by flu-like symptoms after intravenous administration . Long-term use has been associated with atypical femoral fractures and osteonecrosis of the jaw, necessitating careful patient monitoring during treatment .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

TE-PBP undergoes hydrolysis under acidic or basic conditions to yield bioactive bisphosphonic acids:

  • Acidic Hydrolysis (6M HCl, reflux): Forms 1,3-(propylene-2-one)bisphosphonic acid (used in osteoporosis therapies).

  • Alkaline Hydrolysis (NaOH, H₂O/EtOH): Partially dealkylates phosphonate esters, producing mixed ethyl/hydroxy derivatives .

Stability Notes :

  • Degrades at >140°C via cleavage of P–O–C bonds.

  • Stable in anhydrous solvents (CH₂Cl₂, THF) but reacts with nucleophiles in protic media .

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety facilitates nucleophilic additions:

Amine Adduct Formation

NucleophileConditionsProductKey Data
EthylamineEtOH, RTβ-Amino bisphosphonate31P NMR^{31}\text{P NMR}: δ 20.2 (P=O), −1.3 (P–O–C)
DiethylamineSolvent-free, 120°CRearranged phosphono-phosphateYield: 81% (isomeric ratio 80:20)

Phosphite Additions

Reaction with diethyl phosphite yields tetraalkyl hydroxymethylene-bisphosphonates via Pudovik adducts :

text
TE-PBP + P(OR)₃ → [Adduct] → Rearranged bisphosphonate (Δ >100°C)
  • Rearrangement Selectivity : Controlled by catalyst (e.g., Et₂NH vs. Bu₂NH) and temperature .

Spectroscopic Analysis of Reactivity

31P NMR is critical for tracking intermediates:

  • Phosphonium Salt Intermediate : δ 13.9 and 39.8 ppm (J = 12.9 Hz) .

  • Iminophosphonate Formation : δ −2.8 ppm (equilibrium with iminium cation) .

Comparative Reactivity Table

Reaction PartnerProduct ClassKey ApplicationReference
TriphenylphosphinePhosphonium saltsElectrophilic intermediates
Triethyl phosphiteBisphosphonatesBone resorption inhibitors
Diphenylphosphine oxidePhosphinoyl derivativesAsymmetric catalysis

Eigenschaften

IUPAC Name

1,3-bis(diethoxyphosphoryl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.